molecular formula C15H11F3O3 B3094908 6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 1261451-15-3

6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B3094908
CAS No.: 1261451-15-3
M. Wt: 296.24 g/mol
InChI Key: DWKUEOGGZTUTOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3) and a carboxylic acid group (-COOH) attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of a palladium catalyst, a base (such as potassium carbonate), and an appropriate solvent (such as toluene or ethanol) at elevated temperatures .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield carboxylate salts, while reduction can produce alcohols or aldehydes .

Scientific Research Applications

6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

    4-(Trifluoromethyl)benzoic acid: Similar in structure but lacks the methyl and biphenyl groups.

    3-(Trifluoromethoxy)benzoic acid: Similar but with different substitution patterns on the benzene ring.

    2-Methyl-4’-(trifluoromethoxy)biphenyl: Similar but with a different position of the methyl group.

Uniqueness: 6-Methyl-4’-(trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the specific combination of functional groups and their positions on the biphenyl structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for various applications .

Properties

IUPAC Name

4-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-9-2-3-11(14(19)20)8-13(9)10-4-6-12(7-5-10)21-15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKUEOGGZTUTOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901164763
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-methyl-4′-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261451-15-3
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-methyl-4′-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261451-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,1′-Biphenyl]-3-carboxylic acid, 6-methyl-4′-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901164763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methyl-4'-(trifluoromethoxy)biphenyl-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.